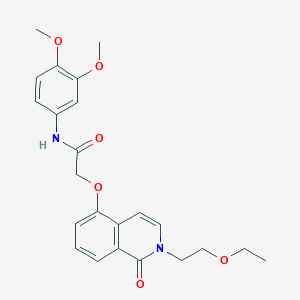
6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an intriguing compound with significant potential in various scientific fields. This compound's unique chemical structure, characterized by a pyrimidine core substituted with an allylthio group, a phenyl group with an ethoxy substitution, and a triazole moiety, offers a broad spectrum of reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step may include the formation of the pyrimidine core through a Biginelli reaction, followed by the introduction of the triazole ring via a cyclization process. The allylthio and ethoxyphenyl groups are then attached through nucleophilic substitution reactions under controlled conditions, ensuring high yields and purity.
Industrial Production Methods: Scaling up to industrial production requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to ensure safety and efficiency. Catalysts may be employed to enhance reaction rates, and purification processes, such as recrystallization and chromatography, are crucial to obtain the desired compound at a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically involving the allylthio group, which can be oxidized to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the nitro groups if present on the phenyl ring, converting them to amines.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and triazole rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: Major products from these reactions include sulfoxide and sulfone derivatives, amines from reduced nitro groups, and various substituted pyrimidine and triazole derivatives, depending on the reactants and conditions used.
Applications De Recherche Scientifique
This compound's structure allows it to interact with a variety of biological targets, making it valuable in:
Chemistry: : As a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology: : Investigating its potential as a ligand for binding to proteins or DNA, influencing biological pathways.
Industry: : Use in materials science for developing new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The compound’s mechanism of action involves its ability to interact with molecular targets, such as enzymes and receptors. The triazole ring often plays a critical role in binding to active sites, while the pyrimidine core and its substitutions can enhance binding affinity and specificity. Pathways influenced by the compound include inhibition of enzyme activity, modulation of receptor signaling, and disruption of microbial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine and triazole derivatives, 6-((5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione stands out due to its combined structural features, providing a unique spectrum of reactivity and application potential. Similar compounds include:
5-(4-ethoxyphenyl)-1,2,4-triazole derivatives: : Known for their antifungal properties.
Allylthio-substituted pyrimidines: : Explored for their antimicrobial activity.
By comparing these compounds, the uniqueness of our target compound lies in its multifunctional groups that allow diverse interactions and applications, making it a versatile candidate for further research and development.
Hope you find this comprehensive! Let me know if there's anything else you'd like to dive into.
Propriétés
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-3-9-27-18-22-21-15(10-12-11-16(24)20-17(25)19-12)23(18)13-5-7-14(8-6-13)26-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIXEXSAIORQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)



![[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2754356.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)
![1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2754363.png)
![N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B2754366.png)


![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)

